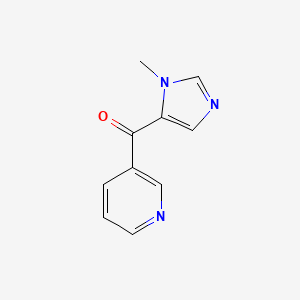![molecular formula C12H11Cl2N3O2 B8613331 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 68049-71-8](/img/structure/B8613331.png)
2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: is a complex organic compound with potential applications in various scientific fields. Its structure includes a triazolopyridine core, which is known for its biological activity, and a dichlorohydroxyphenyl group, which can contribute to its reactivity and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the dichlorohydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions using chlorinating agents and hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving triazolopyridine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a triazolopyridine core can interact with enzymes or receptors, modulating their activity. The dichlorohydroxyphenyl group may enhance binding affinity or specificity through additional interactions such as hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-(2,4-Dichloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the dichlorohydroxyphenyl group and the triazolopyridine core in 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one makes it unique, as it combines the reactivity and biological activity of both moieties.
特性
CAS番号 |
68049-71-8 |
|---|---|
分子式 |
C12H11Cl2N3O2 |
分子量 |
300.14 g/mol |
IUPAC名 |
2-(2,4-dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-5-8(14)10(18)6-9(7)17-12(19)16-4-2-1-3-11(16)15-17/h5-6,18H,1-4H2 |
InChIキー |
JKGVZTZZZQDRBT-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=NN(C2=O)C3=CC(=C(C=C3Cl)Cl)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(1,2-Oxazolidin-2-yl)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one](/img/structure/B8613304.png)



